![molecular formula C42H64O15 B1245854 Gitaloxin CAS No. 3261-53-8](/img/structure/B1245854.png)
Gitaloxin
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Overview
Description
Gitaloxin is a cardenolide glycoside that is gitoxin in which the 16beta-hydroxy group has been formylated. It has a role as a metabolite. It derives from a gitoxin.
Scientific Research Applications
Cardiac Glycoside Research
Gitaloxin, as a cardiac glycoside, has been a subject of study for its potential therapeutic applications, especially in cardiac care. It has been compared with other digitalis glycosides like digoxin and digitoxin for its efficacy and safety in treating various cardiac conditions. For instance, Batterman et al. (1951) and Batterman et al. (1952) investigated gitalin, a derivative of gitaloxin, for treating congestive heart failure, demonstrating its potential therapeutic benefits and unique pharmacological properties (Batterman, Degraff, Gutner, Rose, & Lhowe, 1951); (Batterman, Degraff, & Rose, 1952).
High Altitude Prophylaxis
Research by Fischer (1941) highlighted gitalin's efficacy in protecting against severe acute anoxemia caused by high altitudes. This prophylactic effect underscores gitaloxin's potential in environments or situations where oxygen levels are significantly reduced (Fischer, 1941).
Pharmacological Studies
Studies on the pharmacological effects of gitaloxin include its interaction with Na, K-ATPase, a crucial enzyme in cardiac function. Pover and Godfraind (1982) explored the inhibitory effects of gitaloxin and its derivatives on this enzyme, providing insights into its potential mechanism of action and toxicity (Pover & Godfraind, 1982).
Clinical Efficacy in Specific Populations
Gitalin, closely related to gitaloxin, was studied by Harris and Del Giacco (1956) for its effectiveness in treating congestive heart failure in elderly patients. Their research indicated that gitalin was generally well-tolerated and effective in this demographic (Harris & Del Giacco, 1956).
Comparative Studies with Other Glycosides
Gitaloxin has been compared to other cardiac glycosides to evaluate its therapeutic and toxic indexes. Bryfogle et al. (1957) conducted such a study, providing valuable comparative data on the therapeutic-toxic ratios of gitaloxin and other digitalis preparations (Bryfogle, Santilli, Saltzman, & Bellet, 1957).
properties
CAS RN |
3261-53-8 |
---|---|
Product Name |
Gitaloxin |
Molecular Formula |
C42H64O15 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42+/m1/s1 |
InChI Key |
GZZJHPZDXZCDDA-MBJUQXSJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |
Other CAS RN |
3261-53-8 |
synonyms |
16-formylgitoxin gitaloxin gitaloxin, (3beta,5beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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